

Introduction to Cupric Stearate and Metathesis Synthesis

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Compound of Interest		
Compound Name:	Cupric stearate	
Cat. No.:	B179279	Get Quote

Cupric stearate, the copper salt of stearic acid, is a metal-organic compound with the chemical formula Cu(C₁₇H₃₅COO)₂.[1] It typically appears as a blue-green amorphous substance.[1] This metallic soap is insoluble in water, ethanol, and ether, but shows solubility in pyridine.[1] **Cupric stearate** finds applications as a catalyst, in the production of antifouling paints, and as a fungicide and algicide for wood and textiles.[1][2]

The metathesis reaction, also known as double decomposition or precipitation, is a widely used method for the synthesis of **cupric stearate**.[3][4] This process involves the reaction between a soluble copper salt, typically copper(II) sulfate, and a stearate salt, most commonly sodium stearate, in a suitable solvent.[1][3] The driving force of the reaction is the formation of the insoluble **cupric stearate** precipitate, which can then be isolated through filtration.

General Reaction Mechanism

The metathesis reaction for the synthesis of **cupric stearate** is a straightforward ion exchange process. In solution, both the copper salt and the stearate salt dissociate into their respective ions. When the solutions are combined, the copper(II) cations (Cu^{2+}) and the stearate anions ($C_{17}H_{35}COO^-$) react to form the sparingly soluble **cupric stearate**, which precipitates out of the solution. The other ions remain in the solution as a soluble salt byproduct.

The overall balanced chemical equation for the reaction between copper(II) sulfate and sodium stearate is:

 $CuSO_4 + 2 C_{17}H_{35}COONa \rightarrow Cu(C_{17}H_{35}COO)_2 \downarrow + Na_2SO_4[1]$



Experimental Protocols

Below are two detailed experimental protocols for the synthesis of **cupric stearate** via metathesis, employing different solvent systems and reaction conditions.

Protocol 1: Aqueous Precipitation

This protocol is adapted from a study by G. Çakmak and co-workers and utilizes an aqueous system.[3]

Materials:

- Sodium stearate (NaSt)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Deionized water

Equipment:

- Reaction vessel with a mechanical stirrer
- Heating mantle or water bath
- Filtration apparatus (e.g., Buchner funnel)
- · Drying oven

Procedure:

- Preparation of Sodium Stearate Solution: Dissolve 5.000 g (approximately 0.016 mol) of sodium stearate in 200 cm³ of deionized water in the reaction vessel. Heat the mixture to 75°C while stirring to ensure complete dissolution.[3]
- Preparation of Copper Sulfate Solution: In a separate beaker, dissolve a 50% excess of the theoretical amount of copper(II) sulfate pentahydrate (approximately 0.012 mol) in 100 cm³ of deionized water at 30°C.[3]



- Metathesis Reaction: While maintaining the sodium stearate solution at 75°C and stirring at 500 rpm, rapidly add the copper sulfate solution.[3] A precipitate of cupric stearate will form immediately.
- Isolation and Purification: Collect the precipitate by filtration. Wash the collected solid thoroughly with water to remove any unreacted salts and byproducts.[3]
- Drying: Dry the purified cupric stearate at 105°C under reduced pressure until a constant weight is achieved.[3]

Protocol 2: Methanolic Synthesis

This protocol, adapted from supporting information by Sarkar et al. in a Royal Society of Chemistry publication, employs an in-situ generation of a stearate salt in a non-aqueous solvent.[2]

Materials:

- Stearic acid (SA)
- Tetramethylammonium hydroxide (TMAH) in methanol
- Copper(II) chloride (CuCl₂)
- Methanol
- · Hot ethanol for washing

Equipment:

- Conical flask
- Magnetic stirrer with hotplate
- Filtration apparatus
- Vacuum drying system

Procedure:



- Preparation of Stearate Solution: Dissolve 10 mmol of stearic acid in 20 ml of methanol in a conical flask. Heat the mixture to 50°C to obtain a clear solution.
- In-situ Salt Formation: To the stearic acid solution, add a solution of 10 mmol of tetramethylammonium hydroxide in methanol dropwise. Stir the mixture for 20 minutes to complete the formation of the stearate salt.[2]
- Metathesis Reaction: In a separate flask, dissolve 5 mmol of copper(II) chloride in methanol.
 Add this solution dropwise to the stearate salt solution under vigorous stirring.[2] A sky-blue precipitate of copper(II) stearate will form.
- Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with hot ethanol.[2]
- Drying: Dry the final product under vacuum.[2]

Data Presentation

The following tables summarize key quantitative data for **cupric stearate** synthesized via metathesis and related precipitation methods.

Table 1: Physical and Thermal Properties of Cupric Stearate

Property	Value	Method	Source
Melting Point	117°C	Optical Microscopy	[3]
Melting Point	111°C	DSC	[3]
Onset of Mass Loss	255°C	TGA	[3]
Appearance	Light-blue powder/Blue-green amorphous substance	Visual	[1][4]

Table 2: Characterization Data of Cupric Stearate

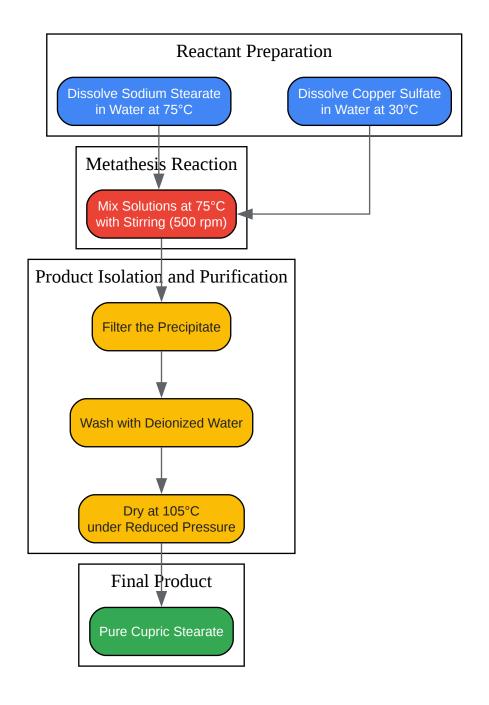


Analysis	Wavenumber/Value	Assignment	Source
FTIR	1587 cm ⁻¹	Asymmetric vibration of carboxylate group	[3]
FTIR	1419 cm ⁻¹	Symmetric vibration of carboxylate group	[3]
Elemental Analysis	C: 68.57%, H: 11.11% (Calculated)	-	[5]
Elemental Analysis	C: 68.32%, H: 11.02% (Found)	-	[5]
Mass Spectroscopy	m/z 631	Molecular Ion Peak	[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of **cupric stearate**.

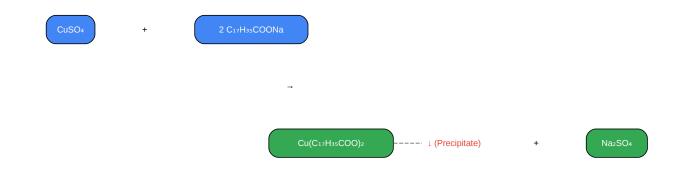




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Caption: Experimental workflow for the aqueous synthesis of **cupric stearate**.





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Caption: Chemical equation for the metathesis synthesis of **cupric stearate**.

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